REACTION_CXSMILES
|
Cl.BrCCBr.C[Si](Cl)(C)C.I[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1.C1(C=CC(O)=CC=1)O.Br[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=1.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>CN(C)C=O.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:35]1[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=1[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1 |f:9.10.11.12.13|
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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10.5 g
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Type
|
catalyst
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Smiles
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[Zn]
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Name
|
|
Quantity
|
1.44 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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277 μL
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Type
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reactant
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Smiles
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BrCCBr
|
Name
|
|
Quantity
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406 μL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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IC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
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C1(O)=CC=C(O)C=C1
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Name
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|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
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|
Quantity
|
3.06 mL
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Type
|
reactant
|
Smiles
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BrC1=NC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
747 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
|
Details
|
the resulting suspension was stirred for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
It was then filtered
|
Type
|
WASH
|
Details
|
washed with water (10 mL), ethanol (10 mL), diethyl ether (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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STIRRING
|
Details
|
The reaction was stirred at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
by warming to 150° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 65° C. for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
ADDITION
|
Details
|
diluted with water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with diethyl ether (2×250 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give the crude residue
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |